Adenosine5-triphosphatedisodiumsalt

概要

説明

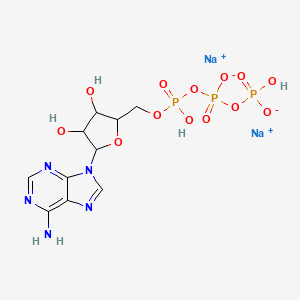

Adenosine 5’-triphosphate disodium salt is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of adenosine, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. It is often referred to as the “molecular unit of currency” for intracellular energy transfer .

準備方法

Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate disodium salt can be synthesized through enzymatic methods involving the phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically occurs in the presence of magnesium ions and requires a source of phosphate, such as inorganic phosphate or pyrophosphate .

Industrial Production Methods: Industrial production of adenosine 5’-triphosphate disodium salt often involves bacterial fermentation. The bacteria are engineered to overproduce the compound, which is then extracted and purified. The purification process includes crystallization and precipitation steps to achieve high purity levels .

化学反応の分析

Types of Reactions: Adenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water and results in the breakdown of adenosine 5’-triphosphate disodium salt into adenosine diphosphate and inorganic phosphate.

Phosphorylation: This reaction involves the addition of a phosphate group to adenosine diphosphate, forming adenosine 5’-triphosphate disodium salt.

Major Products:

Hydrolysis: Adenosine diphosphate and inorganic phosphate.

Phosphorylation: Adenosine 5’-triphosphate disodium salt.

科学的研究の応用

Biochemical Energy Source

Role in Cellular Processes

ATP serves as the primary energy currency in biological systems. It is involved in:

- Metabolic Reactions : ATP provides energy for biochemical reactions through hydrolysis, releasing energy that can be harnessed for cellular work.

- Muscle Contraction : ATP is essential for muscle contractions, where it facilitates the interaction between actin and myosin filaments.

- Active Transport : ATP powers pumps that transport ions and molecules across cellular membranes against their concentration gradients.

| Application | Description |

|---|---|

| Energy Carrier | Drives metabolic processes and muscle contractions. |

| Cellular Signaling | Acts as a substrate for kinases and adenylate cyclases. |

| Biosynthesis | Provides energy for the synthesis of macromolecules. |

Research Applications

Enzymatic Assays

ATP disodium salt is widely used as a cofactor in various enzymatic assays. It is crucial for:

- Luciferase Assays : Used to measure ATP levels in biological samples, providing insights into cellular metabolism and viability.

- Kinase Activity Measurement : ATP serves as a substrate for kinases, allowing researchers to study phosphorylation processes.

Case Study: Measurement of ATP Levels

In a study assessing the viability of bacterial cultures, researchers utilized ATP luciferase assays to quantify ATP levels, demonstrating the correlation between ATP concentration and cell viability . This method has been validated across various sample types, showcasing its reliability in microbiological research.

Clinical Applications

In Vitro Diagnostics

ATP disodium salt plays a significant role in diagnostic assays, particularly in:

- Detection of Pathogens : ATP quantification can indicate microbial contamination in food and clinical samples.

- Cancer Research : Studies have shown that altered ATP levels can serve as biomarkers for tumor activity and response to therapies.

| Clinical Application | Description |

|---|---|

| Pathogen Detection | Used to assess microbial contamination in samples. |

| Cancer Biomarkers | Altered ATP levels may indicate tumor activity. |

Case Study: Cancer Biomarker Research

Research has indicated that specific cancer types exhibit distinct ATP profiles compared to healthy tissues. This differential expression can be utilized to develop diagnostic tools for early cancer detection .

Pharmacological Applications

Drug Development

ATP disodium salt is also pivotal in pharmacological research:

- Drug Mechanism Studies : Understanding how drugs affect ATP levels can provide insights into their mechanisms of action.

- Therapeutic Targeting : Certain therapies aim to modulate ATP levels to influence disease states, particularly in metabolic disorders.

Case Study: Pharmacological Impact on ATP Levels

A study investigated the effects of a novel anti-diabetic drug on ATP production in pancreatic cells. The results indicated that the drug significantly enhanced ATP synthesis, correlating with improved insulin secretion .

作用機序

Adenosine 5’-triphosphate disodium salt stores and transports chemical energy within cells. It is produced primarily in the mitochondria through oxidative phosphorylation, catalyzed by adenosine triphosphate synthase. The compound is hydrolyzed to adenosine diphosphate and inorganic phosphate, releasing energy that drives various cellular processes. It also plays a role in the synthesis of nucleic acids and acts as a signaling molecule in pathways involving cyclic adenosine monophosphate .

類似化合物との比較

Adenosine diphosphate disodium salt: Similar in structure but contains only two phosphate groups.

Guanosine 5’-triphosphate disodium salt: Another nucleotide involved in energy transfer but with guanine as the nitrogenous base.

Uniqueness: Adenosine 5’-triphosphate disodium salt is unique due to its central role in cellular energy metabolism and its involvement in a wide range of biochemical processes. Its ability to store and release energy efficiently makes it indispensable for cellular function .

生物活性

Adenosine 5'-triphosphate disodium salt (ATP disodium salt) is a crucial molecule in cellular metabolism and signaling. Its biological activities are diverse, impacting various physiological processes through its interactions with specific receptors and pathways.

- Molecular Formula : CHNNaOP

- Molecular Weight : 551.14 g/mol

- Purity : ≥99% (HPLC)

- Solubility : 400 mg/ml (725 mM) in water

- CAS Number : 987-65-5

ATP acts primarily through purinergic receptors, particularly the P2Y and P2X families. These receptors mediate various cellular responses, including:

- P2Y Receptors : G protein-coupled receptors that modulate intracellular signaling pathways, affecting processes such as platelet aggregation and neurotransmission.

- P2X Receptors : Ion channels that open in response to ATP binding, leading to cation influx and subsequent cellular responses.

Biological Functions

- Energy Metabolism : ATP serves as the primary energy currency in cells, driving metabolic processes such as muscle contraction, biosynthesis, and active transport across membranes.

- Signal Transduction : ATP functions as a signaling molecule in various cell types, influencing processes like inflammation and immune response.

- Inflammasome Activation : ATP is known to activate the NLRP3 inflammasome via the P2X7 receptor, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This process is critical in innate immunity and responses to cellular stress.

NLRP3 Inflammasome Activation

A study by Amores-Iniesta et al. (2017) demonstrated that extracellular ATP acts as an early danger signal in skin allograft rejection by activating the NLRP3 inflammasome, highlighting its role in immune responses . The activation process involves:

- Priming Signal : Induced by pathogen-associated molecular patterns (PAMPs).

- Activation Signal : Triggered by ATP-induced K efflux through the P2X7 receptor.

Cardiac Function

ATP has significant effects on cardiac physiology. It suppresses automaticity in cardiac pacemakers and modulates atrioventricular nodal conduction. Specifically, it has been used therapeutically for acute termination of paroxysmal supraventricular tachycardia (PSVT). Research indicates that ATP can be effective in diagnosing cardiac disorders such as bradycardic syncope .

Applications in Research and Medicine

ATP disodium salt is widely used in laboratory research due to its critical roles in various biological processes:

| Application | Description |

|---|---|

| Cell Culture | Serves as a standard for evaluating ATP release from cells. |

| Inflammation Studies | Induces NLRP3 inflammasome activation for studying immune responses. |

| Cardiac Studies | Used as a therapeutic agent for managing arrhythmias. |

| Biochemical Assays | Acts as a substrate in enzyme assays and studies involving energy metabolism. |

特性

IUPAC Name |

disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWYZDPBDWHJOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694112 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51763-61-2 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。